molecular formula C10H12O2 B1586352 5'-Ethyl-2'-hydroxyacetophenone CAS No. 24539-92-2

5'-Ethyl-2'-hydroxyacetophenone

Cat. No. B1586352
CAS RN: 24539-92-2
M. Wt: 164.2 g/mol
InChI Key: GSTOHKXQBZZTPF-UHFFFAOYSA-N
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Description

5’-Ethyl-2’-hydroxyacetophenone is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

5’-Ethyl-2’-hydroxyacetophenone is a substance used for research and development . The specific physical and chemical properties of this compound are not explicitly mentioned in the available literature.

Scientific Research Applications

Chemical Properties

“5’-Ethyl-2’-hydroxyacetophenone” is a chemical compound with the formula C₁₀H₁₂O₂ . It has a molecular weight of 164.2011 g/mol .

Use in Heterocyclic Compounds Synthesis

Acetophenone, which is a part of the structure of “5’-Ethyl-2’-hydroxyacetophenone”, is an interesting synthon in most organic reactions. It has been utilized in the synthesis of many heterocyclic compounds . Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthons for multicomponent reactions including the three- and four-component reactions .

Biological Activities

Recent studies have demonstrated the antifungal activities of some naturally occurring acetophenone derivatives. For example, xanthoxylin isolated from Melicope borbonica leaves exhibited the antifungal activity against Candida albicans and Penicillium expansum .

Use in Organic Reactions

Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions .

Constituent of Natural Compounds

Acetophenone is the main constituent of many natural compounds. For example, the three new acetophenone derivatives were isolated from the leaves of Acronychiaoligophlebia .

Medicinally Significant Natural Products

Acetophenone reactions have been applied in the structure of different types of heterocyclic frameworks. In this review, a range of heterocyclic compounds from acetophenone involving: five-, six-, seven-membered through three-, four-component reactions, are presented .

Safety and Hazards

5’-Ethyl-2’-hydroxyacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

1-(5-ethyl-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-4-5-10(12)9(6-8)7(2)11/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTOHKXQBZZTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374523
Record name 5'-Ethyl-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Ethyl-2'-hydroxyacetophenone

CAS RN

24539-92-2
Record name 5'-Ethyl-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24539-92-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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